tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate (CAS: 158654-90-1) is a heterocyclic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1H-1,2,4-triazole moiety at the 4-position. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and protease-targeting drugs . Its Boc group enhances solubility and stability during synthetic processes, while the triazole ring enables diverse functionalization via click chemistry or cross-coupling reactions . The compound is commercially available (e.g., from EOS Med Chem) for pharmaceutical research, with applications in high-throughput screening and drug discovery .
Properties
IUPAC Name |
tert-butyl 4-(1,2,4-triazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-6-4-10(5-7-15)16-9-13-8-14-16/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYZDLSEMFYUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162947 | |
| Record name | 1,1-Dimethylethyl 4-(1H-1,2,4-triazol-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158654-90-1 | |
| Record name | 1,1-Dimethylethyl 4-(1H-1,2,4-triazol-1-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158654-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(1H-1,2,4-triazol-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with triazole precursors under specific conditions. One common method includes the use of tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the triazole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the formation of the triazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Triazole Type | Key Substituents | Applications |
|---|---|---|---|---|---|---|
| tert-Butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate | 158654-90-1 | C12H20N4O2 | 264.32 | 1,2,4-triazole | None | Pharmaceutical intermediates |
| tert-Butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | N/A | C18H22FN5O2 | 359.40 | 1,2,3-triazole | 4-Fluorophenyl | Kinase inhibitor intermediates |
| tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate | 1546114-32-2 | C13H23N5O2 | 281.35 | 1,2,4-triazole | Aminomethyl at triazole 3-position | Scaffold for bioactive molecules |
| tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate | 333986-05-3 | C17H24N2O3 | 304.39 | N/A | Hydroxy(pyridin-2-yl)methyl | Unspecified research use |
Key Observations:
Triazole Isomerism : The 1,2,4-triazole in the target compound offers distinct electronic properties compared to 1,2,3-triazoles (e.g., compound 25 in ). 1,2,4-Triazoles exhibit higher metabolic stability in vivo due to reduced susceptibility to enzymatic degradation .
Substituent Effects: Fluorophenyl-substituted derivatives (e.g., compound 25) show enhanced binding affinity to kinase domains, as fluorine’s electronegativity improves target engagement .
Molecular Weight : The target compound’s lower molecular weight (264.32 g/mol) makes it advantageous for optimizing drug-likeness parameters (e.g., Lipinski’s Rule of Five) compared to bulkier analogs like compound 25 (359.40 g/mol) .
Biological Activity
Tert-butyl 4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate is a compound that has attracted significant interest in various scientific fields due to its unique structural properties and potential biological activities. This compound, characterized by a piperidine ring substituted with a triazole moiety and a tert-butyl ester group, exhibits diverse biological activities that make it a candidate for applications in medicinal chemistry and drug development.
The molecular formula of this compound is with a molecular weight of 267.3 g/mol. The compound features a piperidine backbone which is known for its versatility in medicinal chemistry.
Anticancer Properties
Research has demonstrated the potential of this compound as an anticancer agent. Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the disruption of cellular signaling pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 12 | Disruption of signaling pathways |
| A549 | 20 | Cell cycle arrest |
GPR119 Agonistic Activity
Recent studies have explored the agonistic activity of triazole derivatives on GPR119 receptors, which are implicated in glucose metabolism and insulin secretion. This compound has been identified as a potential GPR119 agonist, which may contribute to advancements in treatments for type 2 diabetes mellitus (T2DM) .
Table 2: GPR119 Agonistic Activity
| Compound | Binding Affinity (nM) | Efficacy (%) |
|---|---|---|
| This compound | 50 | 85 |
| Control Compound | >1000 | <10 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. In anticancer research, it has been shown to bind to various enzymes and proteins, altering their activity and leading to significant biochemical effects. For instance, it can induce apoptosis in cancer cells by interfering with key signaling pathways .
Case Studies
Several case studies highlight the efficacy of this compound:
- In vitro Studies on Cancer Cell Lines : A study conducted on HeLa and MCF-7 cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls.
- GPR119 Activation : Another investigation assessed the compound's ability to activate GPR119 in vitro, showing promising results in enhancing insulin secretion from pancreatic beta cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
